N,N'-(3-Methylbutylidene)bismethacrylamide
Description
Contextualization within Methacrylamide-Based Monomers
Methacrylamide-based monomers are a class of organic compounds that are pivotal in the synthesis of a wide array of polymers. These monomers are derivatives of methacrylic acid and are characterized by the presence of a methacrylamide (B166291) functional group. This group's inherent stability, particularly against hydrolysis, makes these monomers highly valuable in various applications, including the development of hydrogels and other polymeric materials. atamanchemicals.com
Significance of N,N'-Methylenebismethacrylamide as a Cross-linking Agent
The primary significance of N,N'-Methylenebismethacrylamide lies in its ability to form covalent bonds between polymer chains. atamanchemicals.com This cross-linking action transforms linear polymer chains into a robust, three-dimensional network. atamanchemicals.com The density of these cross-links can be controlled to tailor the properties of the resulting polymer, such as its elasticity, swelling capacity, and mechanical strength. nih.gov This makes MBAm an indispensable component in the production of materials like polyacrylamide gels, which are widely used in biochemical and biotechnological applications for separating macromolecules like proteins and nucleic acids. atamanchemicals.com
Historical Perspective on Bismethacrylamide Derivatives in Materials Science
The development of bismethacrylamide derivatives is closely linked to the broader history of polymer science. The quest for materials with enhanced durability, stability, and specific functionalities led researchers to explore various cross-linking agents. While early polymer chemistry focused on simpler linear polymers, the introduction of cross-linking agents like bismethacrylamides revolutionized the field, enabling the creation of materials with superior properties. These materials have found applications in diverse areas, from industrial processes to biomedical devices. google.com
Physicochemical Properties of N,N'-Methylenebismethacrylamide
The following table summarizes some of the key physicochemical properties of N,N'-Methylenebismethacrylamide.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molar Mass | 154.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 185 °C (decomposes) |
| Water Solubility | Soluble |
Note: These properties are for N,N'-Methylenebisacrylamide and are provided as a reference for a typical bismethacrylamide compound.
Detailed Research Findings on N,N'-Methylenebismethacrylamide
Research on N,N'-Methylenebismethacrylamide has extensively documented its role in polymer synthesis. Studies have shown that the concentration of MBAm directly influences the pore size of polyacrylamide gels, a critical factor in electrophoretic separation techniques. atamanchemicals.com Furthermore, the mechanical properties of hydrogels, such as their tensile and compressive strength, are significantly enhanced by the cross-linking provided by MBAm. nih.gov The synthesis of MBAm itself has been optimized over the years, with various catalytic systems developed to improve yield and purity. nih.gov
Structure
3D Structure
Properties
CAS No. |
98088-95-0 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-N-[3-methyl-1-(2-methylprop-2-enoylamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)7-11(14-12(16)9(3)4)15-13(17)10(5)6/h8,11H,3,5,7H2,1-2,4,6H3,(H,14,16)(H,15,17) |
InChI Key |
WMCQRSRSFMERMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(NC(=O)C(=C)C)NC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Pathways and Derivatization of N,n 3 Methylbutylidene Bismethacrylamide
Established Synthetic Routes for N,N'-(3-Methylbutylidene)bismethacrylamide
The primary and most established route for the synthesis of N,N'-alkylidenebisamides, and by extension this compound, is the acid-catalyzed condensation of an aldehyde with two equivalents of an amide. In this case, the precursors would be isovaleraldehyde (B47997) (3-methylbutanal) and methacrylamide (B166291).
The general reaction mechanism involves the initial activation of the aldehyde's carbonyl group by an acid catalyst. This is followed by a nucleophilic attack from the nitrogen atom of a methacrylamide molecule, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an N-acylimine, which is then attacked by a second molecule of methacrylamide to yield the final this compound product.
Various acid catalysts have been employed for similar reactions, including Brønsted acids such as hydrochloric acid or sulfuric acid, and solid acid catalysts. The choice of catalyst can significantly influence reaction times and yields.
A plausible reaction scheme is as follows:

Figure 1: Proposed reaction scheme for the synthesis of this compound from isovaleraldehyde and methacrylamide.
Exploration of Novel and High-Yield Synthesis Methodologies for this compound
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and high-yield methods for the formation of N,N'-alkylidenebisamides. These novel approaches can be extrapolated to the synthesis of this compound.
One promising area is the use of heterogeneous solid acid catalysts, such as montmorillonite (B579905) K10 clay and silica-supported polyphosphoric acid. researchgate.net These catalysts offer advantages like easy separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. Solvent-free reaction conditions, or "green" chemistry protocols, have also been successfully applied to the synthesis of N,N'-alkylidenebisamides, leading to higher yields and reduced environmental impact. researchgate.netsharif.edu
Another innovative approach involves the use of unique catalysts like saccharin-N-sulfonic acid, which has been shown to be highly effective for this type of condensation reaction under solvent-free conditions, resulting in high yields and short reaction times. pnu.ac.ir
The following interactive data table summarizes various catalytic systems used for the synthesis of analogous N,N'-alkylidenebisamides, which could be adapted for the target compound.
| Catalyst | Aldehyde | Amide | Conditions | Yield (%) | Reference |
| Saccharin-N-sulfonic acid | Aromatic | Benzamide | Solvent-free, heat | High | pnu.ac.ir |
| Montmorillonite K10 | Aromatic | Benzamide | Solvent-free, heat | Good to High | researchgate.net |
| Silica-supported PPA | Aromatic | Benzamide | Solvent-free, heat | Good to High | researchgate.net |
| BF3 Etherate | Aromatic/Aliphatic | Various | Room Temp | High | researchgate.net |
| Cu(II) carboxylate | Formaldehyde | Acrylamide (B121943) | Reflux | 95 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Functionalization Strategies for this compound Precursors
The functionalization of the precursors, isovaleraldehyde and methacrylamide, offers a versatile strategy to introduce desired chemical properties into the final this compound molecule.
Isovaleraldehyde: The aliphatic chain of isovaleraldehyde presents opportunities for modification. For instance, Knoevenagel condensation of isovaleraldehyde with active methylene (B1212753) compounds like methyl cyanoacetate (B8463686) can be performed. google.com While this specific reaction leads to a different product class, it demonstrates the reactivity of the aldehyde group and the potential for creating derivatives of the starting aldehyde before the condensation with methacrylamide.
Methacrylamide: The methacrylamide monomer itself can be synthesized from methacrylic acid. acs.org Modifications to the methacrylic acid precursor could introduce functional groups onto the backbone of the final bismethacrylamide. Furthermore, the amide nitrogen of methacrylamide can potentially be substituted prior to the condensation reaction, leading to N-substituted derivatives of the target compound.
Purification Techniques for this compound
Based on the physical properties of analogous N,N'-alkylidenebisamides, which are often crystalline solids, recrystallization is the most probable and effective method for the purification of this compound.
Common solvents for recrystallization of similar compounds include ethanol. pnu.ac.ir The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods like Thin Layer Chromatography (TLC).
For industrial-scale production, other purification techniques such as fractional crystallization or melt crystallization might be considered. In cases where the product is not a solid or is difficult to crystallize, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system could be employed to isolate the pure compound.
Polymerization Mechanisms and Network Formation Involving N,n 3 Methylbutylidene Bismethacrylamide
Radical Polymerization Kinetics and Mechanisms of N,N'-(3-Methylbutylidene)bismethacrylamide
Radical polymerization is a fundamental method for polymerizing vinyl monomers like this compound. The process involves the generation of free radicals that initiate a chain reaction, leading to the formation of long polymer chains. acs.org
The initiation of radical polymerization requires an initiator that decomposes to form free radicals. nih.gov These radicals then react with a monomer molecule to start the polymer chain. Common initiators for acrylamide (B121943) and methacrylamide (B166291) derivatives include thermal initiators, such as azobisisobutyronitrile (AIBN) and persulfates, and photoinitiators. asianpubs.orgresearchgate.net
The initiation process can be summarized in two steps:
Decomposition: The initiator molecule (I) breaks down into two free radicals (2R•). This process is typically induced by heat or light.
Addition: The free radical (R•) adds to the double bond of the this compound monomer (M) to form an initiated monomer radical (RM•).
The termination of growing polymer chains occurs through two primary mechanisms:
Combination: Two growing polymer chains react to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.
The kinetics of termination are often diffusion-controlled, especially at high conversions where the viscosity of the reaction medium is high. canterbury.ac.nz The specific termination mechanism that predominates can depend on the monomer structure and the reaction conditions.
| Kinetic Parameter | Description | Typical Values for Methacrylamides |
| Propagation Rate Coefficient (kp) | Rate constant for the addition of a monomer to a growing polymer radical. | 103 - 105 L mol-1 s-1 nih.gov |
| Termination Rate Coefficient (kt) | Rate constant for the termination of two growing polymer radicals. | 106 - 108 L mol-1 s-1 canterbury.ac.nz |
Copolymerization Behavior of this compound with Various Monomers
Copolymerization involves the polymerization of two or more different monomers. This technique is widely used to tailor the properties of the resulting polymer. researchgate.net The incorporation of this compound into a polymer chain alongside other monomers can introduce cross-linking and modify the physical and chemical properties of the final material.
Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the addition of the same monomer versus the other monomer. nih.gov
If r1 > 1, the growing chain prefers to add its own monomer.
If r1 < 1, the growing chain prefers to add the other monomer.
If r1 = 1, the reactivity is the same for both monomers.
If r1r2 = 1, an ideal copolymer is formed with random monomer distribution.
If r1r2 < 1, there is a tendency for alternation.
If r1r2 > 1, block copolymerization is favored.
While specific reactivity ratios for this compound are not documented, data from similar systems, such as the copolymerization of acrylamide with methyl methacrylate (B99206), can provide insights. researchgate.net For instance, in the copolymerization of N-isopropylacrylamide with 2,3-dihydroxypropyl methacrylate, the reactivity ratios were found to be 0.11 and 3.09, respectively, indicating that the N-isopropylacrylamide radical prefers to add 2,3-dihydroxypropyl methacrylate, while the 2,3-dihydroxypropyl methacrylate radical prefers to add its own monomer. nih.gov
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |
| n-Butyl Acrylate | Methyl Methacrylate | 0.46 | 2.01 | Bulk, Free-Radical researchgate.net |
| Acrylamide | Methyl Methacrylate | 0.14 | 1.34 | Solution asianpubs.org |
| N-isopropylacrylamide | 2,3-dihydroxypropyl methacrylate | 0.11 | 3.09 | Solution, Free-Radical nih.gov |
The composition of the monomer feed directly influences the composition of the resulting copolymer. mdpi.com The Mayo-Lewis equation relates the instantaneous copolymer composition to the monomer feed composition and the reactivity ratios. By controlling the ratio of this compound to other comonomers in the initial reaction mixture, the degree of cross-linking and the properties of the final polymer network can be precisely controlled. researchgate.net
For systems where one monomer is consumed faster than the other, the composition of the monomer feed will change over time, leading to a drift in the copolymer composition along the polymer chains. mdpi.com This can be controlled through techniques such as semi-continuous or controlled radical polymerization methods. mdpi.com
Mechanisms of Cross-linking Network Formation Mediated by this compound
This compound is a bifunctional monomer, meaning it has two polymerizable double bonds. This allows it to act as a cross-linking agent, connecting linear polymer chains to form a three-dimensional network. nih.gov This network structure is responsible for the characteristic properties of hydrogels and other cross-linked polymers, such as swelling behavior and mechanical strength. atamanchemicals.com
The formation of the cross-linked network occurs when both double bonds of the this compound molecule participate in the polymerization process. A growing polymer chain can incorporate one of the double bonds, leaving the other pendant. This pendant double bond can then be incorporated into another growing polymer chain, creating a cross-link. rsc.org
The efficiency of cross-linking is dependent on several factors, including:
Concentration of the cross-linker: Higher concentrations of this compound will lead to a higher cross-link density. mdpi.com
Reactivity of the double bonds: The relative reactivity of the pendant double bond compared to the monomer double bonds will influence the rate of cross-linking.
Polymerization conditions: Factors such as temperature and solvent can affect the mobility of the polymer chains and the accessibility of the pendant double bonds.
Cyclization and Intramolecular Cross-linking During this compound Polymerization
During the free-radical polymerization of divinyl monomers like this compound, the growing polymer chain, which contains a pendant vinyl group after the first vinyl group has reacted, can undergo two primary types of reactions. It can react with a vinyl group on another monomer molecule, leading to intermolecular cross-linking and network formation. Alternatively, the radical on the growing chain can react with the pendant vinyl group on the same chain, a process known as intramolecular cyclization. This leads to the formation of cyclic structures within the polymer backbone.
This process, often termed cyclopolymerization, is a common feature in the polymerization of divinyl monomers where the two vinyl groups are separated by a suitable spacer. acs.orgrsc.org The formation of these cyclic structures consumes double bonds that would otherwise contribute to intermolecular cross-linking, thereby affecting the final network structure. The tendency for cyclization versus intermolecular cross-linking is influenced by several factors, including the monomer concentration and the length and flexibility of the spacer group connecting the two vinyl functionalities. At lower monomer concentrations, the probability of intramolecular reactions (cyclization) increases relative to intermolecular reactions.
For this compound, the 3-methylbutylidene bridge provides a degree of conformational flexibility that would likely permit the formation of cyclic repeating units within the polymer chain. acs.org The competition between cyclization and intermolecular cross-linking is a critical factor that dictates the point of gelation and the final mechanical properties of the polymer network.
Control over Cross-link Density and Network Topology with this compound
The cross-link density, which is the number of cross-links per unit volume of the polymer, is a crucial parameter that determines the mechanical properties, swelling behavior, and thermal stability of the resulting polymer network. In systems involving this compound, the cross-link density can be controlled by several factors. The most direct method is to vary the molar ratio of the cross-linking agent, this compound, to the monofunctional monomer in the polymerization mixture. A higher concentration of the bismethacrylamide will generally lead to a higher cross-link density.
However, the effective cross-link density is also influenced by the extent of intramolecular cyclization, as discussed previously. nih.gov Network topology, which describes the arrangement of chains and cross-links within the network, is also a key determinant of material properties. wikipedia.orglibretexts.orgresearchgate.netlibretexts.org The use of a divinyl monomer like this compound can lead to a variety of topological features, including elastically effective cross-links, dangling chain ends, and looped structures resulting from intramolecular reactions. researchgate.net
The reaction conditions, such as temperature and solvent, can also influence the network topology. Polymerization in a good solvent for the forming polymer will promote chain extension and may favor intermolecular cross-linking, while polymerization in a poor solvent can lead to a more compact, internally cross-linked structure.
| Parameter | Method of Control | Expected Effect on Network Structure |
| Cross-link Density | Varying the molar concentration of this compound. | Higher concentration leads to higher cross-link density. nih.govrsc.orgresearchgate.netnih.gov |
| Network Topology | Adjusting monomer concentration. | Lower concentrations can favor intramolecular cyclization, leading to more looped structures. vot.pl |
| Network Topology | Choice of solvent. | Good solvents promote chain extension and intermolecular cross-linking. |
Advanced Polymerization Techniques Utilizing this compound
Controlled/Living Radical Polymerization of this compound
Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and polydispersity. nih.gov The application of these techniques to divinyl monomers like this compound presents both opportunities and challenges.
A significant challenge in the CLRP of divinyl monomers is the potential for gelation at low monomer conversions due to the formation of a cross-linked network. However, by carefully controlling the reaction conditions, it is possible to synthesize soluble, branched, or hyperbranched polymers. nih.govacs.org For instance, in RAFT polymerization, the choice of the RAFT agent and the ratio of monomer to RAFT agent can be tuned to favor the formation of linear polymers with pendant vinyl groups or branched structures. rsc.org
The successful application of RAFT polymerization to asymmetric divinyl monomers has been demonstrated, suggesting that this compound could potentially be polymerized in a controlled manner to produce novel polymer architectures. acs.orgnih.gov This would involve careful selection of the RAFT agent and reaction conditions to manage the reactivity of the two vinyl groups and delay the onset of gelation.
| Technique | Potential Outcome with this compound | Key Controllable Parameters |
| RAFT Polymerization | Synthesis of soluble branched polymers or networks with controlled architecture. | RAFT agent structure and concentration, monomer feed rate. nih.gov |
| ATRP | Potential for controlled polymerization, though challenges with catalyst sequestration in the network exist. | Ligand/catalyst system, initiator concentration. |
Photopolymerization and UV-Curing Applications of this compound
Photopolymerization, particularly UV-curing, is a widely used technique for the rapid formation of cross-linked polymer networks. radtech.org This method offers several advantages, including high reaction rates at ambient temperatures, spatial and temporal control over the polymerization process, and low energy consumption. expresspolymlett.com Multifunctional methacrylates and acrylamides are commonly used in UV-curable formulations for applications such as coatings, adhesives, and dental materials. nih.govscielo.bracs.org
This compound, with its two methacrylate-like functionalities, would be a suitable monomer for UV-curing applications. The polymerization would be initiated by a photoinitiator that, upon exposure to UV radiation, generates free radicals. These radicals then initiate the chain polymerization of the bismethacrylamide, leading to the rapid formation of a highly cross-linked network.
The efficiency of the UV-curing process and the properties of the final cured material are dependent on several factors, including the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of other monomers or additives in the formulation. acs.orgresearchgate.netscilit.comresearchgate.netrsc.org The structure of the bismethacrylamide itself, particularly the flexibility of the 3-methylbutylidene linker, would influence the final properties of the cured material, such as its hardness, flexibility, and thermal stability.
| Application | Role of this compound | Key Process Variables |
| UV-Curable Coatings | Acts as a cross-linker to provide hardness, scratch resistance, and chemical resistance. | Photoinitiator type and concentration, UV light intensity, formulation viscosity. |
| Adhesives | Contributes to the cohesive strength and thermal stability of the adhesive bond. | Monomer composition, presence of adhesion promoters. |
| Dental Resins | Forms the cross-linked matrix of the dental composite, providing mechanical strength. scispace.comresearchgate.net | Degree of conversion, filler type and loading. |
Characterization of N,n 3 Methylbutylidene Bismethacrylamide Crosslinked Polymer Networks
Spectroscopic Analysis of N,N'-(3-Methylbutylidene)bismethacrylamide Integration within Polymer Matrices
Spectroscopic techniques are indispensable for confirming the covalent incorporation of the this compound crosslinker into the polymer matrix and for characterizing the functional groups present in the final network.
Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR spectroscopy is a powerful, non-destructive technique for the direct characterization of the chemical structure of crosslinked polymer gels. It provides unambiguous evidence of copolymer composition and confirms the incorporation of the crosslinker. In a polymer network crosslinked with this compound, the ¹³C CP MAS NMR spectrum would be expected to show characteristic signals corresponding to the carbons of the crosslinking agent.
The successful integration of the crosslinker is confirmed by the presence of signals from the methacrylamide (B166291) backbone and the specific 3-methylbutylidene bridge, alongside the signals from the primary polymer chains. Crucially, the disappearance of sharp signals corresponding to the vinyl carbons (C=CH₂) of the unreacted methacrylamide groups serves as a key indicator of high conversion and successful polymerization. researchgate.net The analysis of the copolymer composition can be performed by comparing the integral intensities of the signals from the crosslinker and the monomer units. researchgate.net
Table 1: Expected ¹³C NMR Chemical Shifts for this compound in a Polymer Network Note: These are predicted shifts and may vary based on the specific polymer matrix and experimental conditions.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 175-180 |
| Methine (bridge -CH-) | 50-60 |
| Methylene (B1212753) (bridge -CH₂-) | 35-45 |
| Quaternary Carbon (methacrylamide) | 40-50 |
| Methyl (methacrylamide -CH₃) | 18-25 |
| Isopropyl Methyls (bridge -CH(CH₃)₂) | 20-25 |
Both FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within the polymer network. The successful crosslinking reaction involving this compound can be monitored by observing changes in specific vibrational bands.
In FTIR spectroscopy, the spectrum of the crosslinked polymer would display characteristic absorption bands for the amide groups originating from both the monomer and the crosslinker. The C=O stretching vibration (Amide I band) typically appears around 1640-1660 cm⁻¹, while the N-H bending vibration (Amide II band) is found near 1540 cm⁻¹. doi.org A significant reduction or complete disappearance of the absorption band corresponding to the C=C vinyl stretching, typically located around 1634 cm⁻¹, indicates the consumption of the methacrylamide double bonds during the polymerization process, confirming the formation of the crosslinked network. researchgate.net
Raman spectroscopy provides complementary information, as it is particularly sensitive to the vibrations of the molecular backbone. thermofisher.com The vinyl C=C stretching band is also observable in Raman spectra and its decrease in intensity can be used to monitor the extent of the crosslinking reaction. researchgate.net The combination of FTIR and Raman spectroscopy confirms the chemical structure of the resulting polymer network. researchgate.net
Table 2: Key Vibrational Band Assignments for this compound Crosslinked Networks
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Significance |
| N-H Stretching | 3100-3500 | 3100-3500 | Presence of amide groups. |
| C-H Stretching | 2800-3000 | 2800-3000 | Aliphatic components of the polymer backbone and crosslinker. |
| C=O Stretching (Amide I) | ~1650 | ~1650 | Confirms the presence of the amide carbonyl group. doi.org |
| C=C Stretching (Vinyl) | ~1634 | ~1634 | Disappearance indicates successful polymerization of methacrylamide groups. researchgate.net |
| N-H Bending (Amide II) | ~1541 | - | Characteristic of secondary amide linkages. doi.org |
Morphological and Microstructural Investigation of this compound-Based Materials
The morphology and internal microstructure, particularly the porosity and pore interconnectivity, are defining features of crosslinked polymer networks, especially hydrogels. These characteristics are heavily influenced by the concentration of the this compound crosslinker.
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography and the internal porous structure of polymer networks. For hydrogels, samples are typically prepared by freeze-drying (lyophilization) to remove water while preserving the three-dimensional structure. SEM images can reveal a highly interconnected, honeycomb-like porous architecture. researchgate.net The size and shape of these pores are directly related to the synthesis conditions, including the concentration of the crosslinking agent. An increase in the concentration of this compound is expected to lead to a higher crosslinking density, resulting in a more compact structure with smaller average pore sizes. mdpi.com
Transmission Electron Microscopy (TEM) can provide higher resolution images of the polymer network, offering insights into the nanoscale features and the interconnectivity of the polymer chains.
The porosity and pore size distribution are critical parameters that govern the properties of hydrogels, including their swelling behavior and their ability to transport molecules. nih.gov These properties can be quantified using several methods. Image analysis of SEM micrographs allows for the direct measurement of pore sizes, although preparation artifacts like shrinkage during drying must be considered. researchgate.netrsc.org
Table 3: Illustrative Example of the Effect of Crosslinker Concentration on Hydrogel Porosity Note: This data is hypothetical and serves to illustrate the expected trend.
| This compound Concentration (mol%) | Average Pore Size (μm) | Porosity (%) |
| 1.0 | 45 | 92 |
| 2.5 | 28 | 85 |
| 5.0 | 15 | 78 |
Rheological and Viscoelastic Properties of this compound-Crosslinked Systems
Rheology is the study of the flow and deformation of matter, and it is essential for characterizing the mechanical and viscoelastic properties of crosslinked polymer systems like hydrogels. Dynamic shear oscillation measurements are commonly used to quantify these properties. nih.gov The inherent viscoelastic nature of polymers means they exhibit both solid-like (elastic) and liquid-like (viscous) behavior. nasa.gov
In a typical dynamic rheology experiment, a small oscillatory strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component and is a measure of the energy stored during deformation, reflecting the stiffness and structural integrity of the gel. nih.gov The loss modulus represents the viscous component and is a measure of the energy dissipated as heat. researchgate.net
For a well-formed crosslinked gel, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating predominantly solid-like behavior. mdpi.com The concentration of the this compound crosslinker has a profound effect on these properties. Increasing the crosslinker concentration leads to a higher crosslink density, which in turn increases the rigidity of the network. researchgate.netresearchgate.net This is observed as a significant increase in the storage modulus (G'). nih.gov Therefore, the rheological properties of these materials can be precisely tuned by adjusting the amount of crosslinker used during synthesis. nih.gov
Table 4: Representative Rheological Data for Polymer Gels with Varying Crosslinker Concentrations Note: This data is representative and illustrates the expected relationship between crosslinker concentration and viscoelastic properties.
| This compound Concentration (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1.0 | 800 | 95 |
| 2.5 | 2500 | 210 |
| 5.0 | 7000 | 450 |
Swelling Behavior and Equilibrium Swelling Ratio of this compound Hydrogels
Extensive literature searches did not yield specific studies on the swelling behavior of hydrogels crosslinked with this compound. Therefore, this section will discuss the expected swelling behavior based on the general principles of polymer network swelling and by drawing parallels with hydrogels crosslinked by structurally similar bis-acrylamide compounds. The data presented in the tables are illustrative and intended to demonstrate these principles.
The swelling of a hydrogel is a critical characteristic that defines its capacity to absorb and retain a solvent, typically water. This behavior is governed by a balance of forces: the thermodynamic compatibility between the polymer and the solvent, which promotes swelling, and the elastic-retractive forces of the crosslinked polymer chains, which oppose expansion. The equilibrium swelling ratio (ESR) is reached when these forces are balanced.
The unique structure of this compound as a crosslinker is anticipated to impart specific properties to the hydrogel network. The presence of a 3-methylbutylidene (isopentylidene) group between the two methacrylamide functionalities introduces a degree of hydrophobicity and steric bulk to the crosslinks. This can influence the network's mesh size and its interaction with water molecules.
Factors Influencing Swelling Behavior:
Crosslinker Concentration: The concentration of this compound is a primary determinant of the swelling ratio. A higher crosslinker concentration leads to a more densely crosslinked network with a smaller average mesh size. This increased network density results in a greater elastic retraction force, thereby restricting the uptake of water and leading to a lower equilibrium swelling ratio. Conversely, a lower crosslinker concentration would result in a looser network structure, allowing for greater water absorption and a higher ESR.
External Environment (pH, Temperature, Ionic Strength):
pH: If the hydrogel contains ionizable functional groups (either from the primary monomer or intentionally incorporated co-monomers), its swelling will be pH-sensitive. At a pH where these groups are ionized, electrostatic repulsion between the charged chains will cause the network to expand, leading to a higher swelling ratio.
Temperature: For thermo-responsive hydrogels, swelling can be significantly affected by temperature changes. The hydrophobic nature of the 3-methylbutylidene group might contribute to a lower critical solution temperature (LCST) behavior, where the hydrogel would shrink upon heating above a certain temperature due to the strengthening of hydrophobic interactions.
Ionic Strength: In the presence of salts, the osmotic pressure difference between the hydrogel interior and the external solution is reduced. This "charge screening" effect diminishes the electrostatic repulsion between charged polymer chains, leading to a decrease in the equilibrium swelling ratio.
Equilibrium Swelling Ratio (ESR):
The equilibrium swelling ratio is a quantitative measure of the hydrogel's swelling capacity and is typically calculated using the following formula:
ESR = (W_s - W_d) / W_d
Where:
W_s is the weight of the swollen hydrogel at equilibrium.
W_d is the weight of the dry hydrogel.
Illustrative Research Findings:
The following tables present hypothetical data to illustrate the expected trends in the swelling behavior of hydrogels crosslinked with this compound based on the principles discussed above.
Table 1: Effect of Crosslinker Concentration on the Equilibrium Swelling Ratio (ESR) of a Hypothetical Hydrogel
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (g/g) |
| 0.5 | 150 |
| 1.0 | 95 |
| 1.5 | 60 |
| 2.0 | 40 |
This table illustrates that as the concentration of the crosslinker increases, the ESR is expected to decrease due to the formation of a tighter polymer network.
Table 2: Influence of pH on the Equilibrium Swelling Ratio (ESR) of a Hypothetical pH-Sensitive Hydrogel
| pH | Equilibrium Swelling Ratio (g/g) |
| 2.0 | 30 |
| 4.0 | 55 |
| 6.0 | 120 |
| 8.0 | 125 |
| 10.0 | 110 |
This table demonstrates the typical behavior of a pH-sensitive hydrogel containing acidic functional groups, with maximum swelling occurring at a pH where these groups are ionized.
Table 3: Effect of Temperature on the Equilibrium Swelling Ratio (ESR) of a Hypothetical Thermo-Responsive Hydrogel
| Temperature (°C) | Equilibrium Swelling Ratio (g/g) |
| 25 | 110 |
| 30 | 105 |
| 35 (LCST) | 50 |
| 40 | 25 |
This table illustrates the expected behavior of a hydrogel exhibiting a Lower Critical Solution Temperature (LCST), where a sharp decrease in swelling is observed as the temperature increases beyond the LCST.
Structure Performance Relationships in N,n 3 Methylbutylidene Bismethacrylamide Crosslinked Materials
Temperature and pH Responsiveness Modulation via N,N'-(3-Methylbutylidene)bismethacrylamide IncorporationThe ability of a cross-linker to influence the stimuli-responsive behavior of "smart" polymers is a significant area of research. However, no studies have been conducted or published that investigate the incorporation of this compound into such materials and its effect on their temperature or pH sensitivity.
Advanced Applications of this compound in Smart Materials Development
A comprehensive review of the scientific literature reveals a significant lack of published research specifically detailing the advanced applications of this compound in the development of smart materials. Extensive searches for this particular chemical compound did not yield specific studies or data related to its use in stimuli-responsive gels, sensing and actuation materials, advanced separation membranes, or tissue engineering scaffolds.
The available body of scientific work in these areas predominantly focuses on more common crosslinking agents, such as N,N'-methylenebisacrylamide (MBAA). While both are bisacrylamides and likely function as crosslinkers, their distinct chemical structures, stemming from the different aldehyde precursors (3-methylbutanal for the requested compound versus formaldehyde for MBAA), would impart unique properties to the resulting polymers. These differences in steric hindrance, hydrophobicity, and degradation kinetics would be critical to their performance in the advanced applications outlined.
Without dedicated research on this compound, any discussion of its role in the following areas would be purely speculative and would not meet the required standards of scientific accuracy.
Degradation and Stability Profiles of N,n 3 Methylbutylidene Bismethacrylamide Crosslinked Polymers
Mechanisms of Hydrolytic Degradation in N,N'-Methylenebisacrylamide Networks
Hydrolytic degradation involves the scission of chemical bonds within a polymer network due to reaction with water. In N,N'-methylenebisacrylamide-crosslinked polymers, the amide linkages are the primary sites susceptible to hydrolysis. This process is often catalyzed by acidic or basic conditions.
Under acidic conditions, the oxygen atom of the amide carbonyl group is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond, resulting in the formation of a carboxylic acid and an amine.
In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide group. This is followed by the departure of the amide anion, which then abstracts a proton from a water molecule to form an amine. Both acidic and basic hydrolysis lead to the breakdown of the crosslinks, compromising the structural integrity of the polymer network.
The rate of hydrolytic degradation is influenced by several factors, including pH, temperature, and the hydrophilicity of the polymer matrix. Highly hydrophilic polymers that absorb significant amounts of water will exhibit faster degradation rates as the hydrolytic agent has greater access to the susceptible amide bonds.
Table 1: Influence of pH on the Hydrolytic Degradation Rate of a Generic N,N'-methylenebisacrylamide-Crosslinked Hydrogel
| pH | Temperature (°C) | Time to 50% Loss of Crosslink Density (Days) |
| 2.0 | 37 | 45 |
| 5.0 | 37 | 180 |
| 7.4 | 37 | 365 |
| 9.0 | 37 | 90 |
| 12.0 | 37 | 30 |
Note: Data is illustrative and represents typical trends for amide-containing hydrogels.
Oxidative Stability of N,N'-Methylenebisacrylamide-Derived Materials
Oxidative degradation is initiated by the reaction of the polymer with oxygen and can be accelerated by heat, light, and the presence of metal ions. The process typically involves a free-radical chain reaction consisting of initiation, propagation, and termination steps.
For N,N'-methylenebisacrylamide-crosslinked polymers, the tertiary hydrogen atoms on the polymer backbone and the methylene (B1212753) bridge of the crosslinker can be susceptible to abstraction by free radicals, leading to the formation of polymer radicals. These radicals can then react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from other polymer chains, propagating the degradation process. This can lead to chain scission, crosslinking, and the formation of oxidized products such as ketones, aldehydes, and carboxylic acids, ultimately resulting in the deterioration of the material's mechanical properties.
The oxidative stability can be enhanced by the incorporation of antioxidants, which can scavenge free radicals and inhibit the degradation process.
Table 2: Effect of Antioxidant on the Oxidative Stability of a N,N'-methylenebisacrylamide-Crosslinked Polymer Film
| Antioxidant Concentration (%) | Time to Embrittlement at 70°C (Hours) |
| 0 | 150 |
| 0.1 | 500 |
| 0.5 | 1200 |
| 1.0 | 2500 |
Note: Data is illustrative and represents typical trends.
Photodegradation Characteristics of N,N'-Methylenebisacrylamide-Crosslinked Systems
Photodegradation occurs when polymers are exposed to ultraviolet (UV) radiation, typically from sunlight. The energy from UV photons can be sufficient to break chemical bonds within the polymer structure. While pure polyacrylamide has low absorption in the solar UV region, the presence of impurities or chromophoric groups introduced during synthesis or through oxidation can initiate photodegradation.
The mechanism of photodegradation in N,N'-methylenebisacrylamide-crosslinked systems can involve the direct cleavage of bonds within the polymer backbone or the crosslinker. The amide groups can also undergo Norrish type I and type II reactions upon UV absorption, leading to the formation of free radicals. These radicals can then initiate secondary reactions, similar to those in oxidative degradation, causing chain scission and loss of mechanical properties.
The rate of photodegradation is dependent on the intensity and wavelength of the UV radiation, as well as the presence of oxygen and moisture. UV stabilizers can be added to the polymer to mitigate the effects of photodegradation by absorbing UV radiation or quenching excited states.
Influence of Environmental Factors on the Longevity of N,N'-Methylenebisacrylamide-Containing Materials
The longevity of materials containing N,N'-methylenebisacrylamide is a complex function of various environmental factors acting individually or synergistically.
Temperature: Elevated temperatures can accelerate all forms of degradation by providing the necessary activation energy for chemical reactions. This includes increasing the rates of hydrolysis, oxidation, and secondary reactions following photodegradation.
Humidity: High humidity can accelerate hydrolytic degradation. For outdoor applications, the combination of UV radiation and humidity can be particularly detrimental.
Chemical Exposure: Contact with aggressive chemicals, such as strong acids, bases, or organic solvents, can lead to rapid degradation. Solvents can also cause swelling of the polymer network, increasing the accessibility of internal crosslinks to degradative agents.
Mechanical Stress: The presence of mechanical stress can accelerate degradation through a process known as environmental stress cracking. Microcracks can form and propagate more easily in the presence of certain chemical environments, leading to premature failure of the material.
Table 3: Summary of Environmental Factors and Their Primary Degradation Impact on N,N'-methylenebisacrylamide-Crosslinked Polymers
| Environmental Factor | Primary Degradation Mechanism | Consequence |
| High Temperature | Accelerated Hydrolysis & Oxidation | Reduced mechanical strength, discoloration |
| High Humidity | Hydrolytic Degradation | Loss of crosslink density, swelling |
| UV Radiation | Photodegradation | Surface cracking, embrittlement, yellowing |
| Acidic/Basic pH | Hydrolytic Degradation | Breakdown of polymer network |
| Organic Solvents | Swelling, Chemical Attack | Loss of mechanical integrity |
Theoretical and Computational Studies of N,n 3 Methylbutylidene Bismethacrylamide
Quantum Chemical Calculations of N,N'-(3-Methylbutylidene)bismethacrylamide Reactivity and Conformation
Quantum chemical calculations are indispensable for understanding the intrinsic electronic structure and reactivity of a monomer. For this compound, methods like Density Functional Theory (DFT) would be employed to elucidate its properties at the molecular level. Such calculations can predict the molecule's most stable three-dimensional shape (conformation), the distribution of electrons, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in polymerization processes.
The conformational landscape of the molecule is dictated by the rotational barriers around its single bonds, particularly the C-N and C-C bonds of the butylidene bridge. By calculating the energy associated with these rotations, researchers can identify the lowest energy conformers and understand the molecule's flexibility. The reactivity of the vinyl groups, which are the sites of polymerization, can be assessed by analyzing the HOMO-LUMO energy gap. A smaller gap generally suggests higher reactivity.
Detailed research findings from a hypothetical DFT study, for instance using the B3LYP functional with a 6-31G* basis set, would provide quantitative data on these properties.
Interactive Data Table: Hypothetical Quantum Chemical Calculation Results Below is a table of projected data from a DFT study on this compound.
| Calculated Property | Value | Unit | Significance |
| HOMO Energy | -7.25 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.15 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.10 | eV | Indicates electronic stability and chemical reactivity. |
| Dipole Moment | 3.45 | Debye | Measures the molecule's overall polarity. |
| Relative Energy (Conformer 1) | 0.0 | kcal/mol | The most stable, ground-state conformation. |
| Relative Energy (Conformer 2) | +2.5 | kcal/mol | A higher energy, less stable conformation. |
Molecular Dynamics Simulations of this compound Polymerization and Network Formation
To understand how individual monomers assemble into a crosslinked polymer network, molecular dynamics (MD) simulations are employed. These simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the polymerization process.
Interactive Data Table: Hypothetical MD Simulation Parameters for Polymerization This table outlines typical parameters for an atomistic MD simulation of the polymerization process.
| Simulation Parameter | Setting | Purpose |
| Force Field | GROMOS54a7 | Defines the interatomic potentials and force calculations for the system. |
| System Size | 500 monomers, 10 initiators | Represents a sufficient number of molecules to observe network formation. |
| Temperature | 350 K | Controls the kinetic energy of the system, relevant for activating polymerization. |
| Pressure | 1 atm | Maintains the system at standard atmospheric pressure. |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
| Simulation Duration | 100 ns | The total time simulated to allow for significant polymerization and crosslinking. |
| Key Output | Crosslink Density | A measure of the number of crosslinks per unit volume in the final polymer network. |
Coarse-Grained Modeling of Large-Scale this compound Polymer Systems
While atomistic MD simulations provide detailed information, they are computationally expensive and limited to relatively small systems and short timescales. To study the behavior of bulk polymeric materials, coarse-grained (CG) modeling is a powerful alternative. In this approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of larger length and time scales.
For a polymer derived from this compound, a CG model would involve defining a mapping scheme where, for example, the isobutyl group, the amide groups, and the polymer backbone segments are each represented by a different type of bead. The interactions between these beads are parameterized to reproduce certain properties of the underlying atomistic system or experimental data. CG simulations can then be used to investigate phenomena such as the morphology of the polymer network, its phase behavior, and its response to external stimuli.
Interactive Data Table: Hypothetical Coarse-Graining Scheme The following table presents a possible mapping of atomic groups to coarse-grained beads for the polymer system.
| Bead Type | Corresponding Atomic Group | Description |
| IB | Isobutyl Group (-CH(CH₃)₂) | Represents the hydrophobic side chain originating from the 3-methylbutylidene bridge. |
| MA | Methacrylamide (B166291) Group (-NH-CO-C(CH₃)=) | Represents the polar amide and reactive vinyl components of the monomer unit. |
| BB | Backbone Carbon Group (-CH₂-C-) | Represents the repeating units of the main polymer chain. |
Predictive Modeling of Structure-Property Relationships in this compound-Crosslinked Materials
A key goal of computational materials science is to predict the macroscopic properties of a material from its chemical structure. Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to achieve this. A QSPR model is a mathematical equation that correlates quantitative descriptors of the molecular structure with a specific material property.
For materials crosslinked with this compound, descriptors could include the concentration of the crosslinker, the average molecular weight of the primary polymer chains, and quantum chemically derived parameters like the monomer's dipole moment. These descriptors would be used to predict properties such as Young's modulus (a measure of stiffness), the glass transition temperature (Tg), or swelling behavior in a solvent. By developing a robust QSPR model, researchers can computationally screen for optimal formulations to achieve desired material characteristics, accelerating the materials design process.
Interactive Data Table: Hypothetical QSPR Model for Glass Transition Temperature (Tg) This table illustrates a hypothetical dataset and resulting linear model for predicting the Tg of the crosslinked polymer.
| Crosslinker Conc. (mol%) (D1) | Avg. Chain Length (N) (D2) | Predicted Tg (°C) |
| 2 | 100 | 115 |
| 5 | 100 | 128 |
| 10 | 100 | 145 |
| 5 | 50 | 135 |
| 5 | 200 | 124 |
Hypothetical QSPR Equation: Tg (°C) = 105 + 2.8 * (D1) - 0.12 * (D2)
Therefore, it is not possible to provide content for the following sections as outlined in the user's request:
Future Research Directions and Emerging Opportunities for N,n 3 Methylbutylidene Bismethacrylamide
Design of Next-Generation N,N'-(3-Methylbutylidene)bismethacrylamide-Based Functional Polymers
The complete absence of data on this specific compound prevents the creation of a scientifically accurate and informative article as requested. All search attempts consistently redirected to information about a different, more common crosslinking agent, N,N'-methylenebisacrylamide, which falls outside the strict scope of the user's instructions.
Q & A
Q. Table 1. Comparative Analysis of Bismethacrylamide Crosslinkers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
